Cas no 892386-52-6 (2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide)

2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide structure
892386-52-6 structure
Product Name:2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide
CAS No:892386-52-6
Molecular Formula:C29H28N4O3S
Molecular Weight:512.622625350952
CID:6603098
PubChem ID:18559843

2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide Properties

Names and Identifiers

    • 2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide
    • 2-[[6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
    • F1608-0400
    • 2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
    • AKOS001923854
    • 892386-52-6
    • 2-{[6-(HYDROXYMETHYL)-9-METHYL-2-PHENYL-5H-PYRIDO[4',3':5,6]PYRANO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
    • 2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
    • 2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
    • InChIKey: LADLQMHGGXAASQ-UHFFFAOYSA-N
    • Inchi: 1S/C29H28N4O3S/c1-17(2)19-9-11-22(12-10-19)31-25(35)16-37-29-24-13-23-21(15-34)14-30-18(3)26(23)36-28(24)32-27(33-29)20-7-5-4-6-8-20/h4-12,14,17,34H,13,15-16H2,1-3H3,(H,31,35)
    • SMILES: S(C([H])([H])C(N([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C1C2=C(N=C(C3C([H])=C([H])C([H])=C([H])C=3[H])N=1)OC1C(C([H])([H])[H])=NC([H])=C(C([H])([H])O[H])C=1C2([H])[H]

Computed Properties

  • Exact Mass: 512.18821194g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 512.18821194g/mol
  • Heavy Atom Count: 37
  • Complexity: 743
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5
  • Topological Polar Surface Area: 123Ų

2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F1608-0400-2μmol
2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
892386-52-6 90%+
2μl
$57.0

2-{11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo8.4.0.0^{3,8}tetradeca-1(10),3(8),4,6,11,13-hexaen-7-ylsulfanyl}-N-4-(propan-2-yl)phenylacetamide Related Literature

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